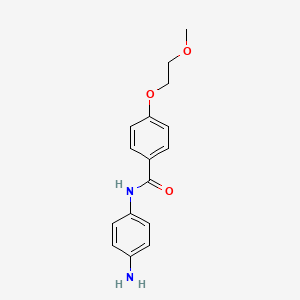

N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide

Descripción general

Descripción

N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide, commonly referred to as AMEB, is a synthetic organic compound used in various scientific applications. It is a water-soluble, white crystalline solid that can be used as a reagent in organic syntheses. The compound has a variety of applications in research and development, including as a biochemical probe, as a drug delivery system, and as a potential therapeutic agent.

Aplicaciones Científicas De Investigación

Gelating Properties and Organogels

Another application involves the synthesis of new perylenetetracarboxylic diimide (PDI) compounds with modifications that include the structure of N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide. These compounds demonstrated the ability to form fluorescent gels, indicating potential uses in the field of material science, especially in the creation of novel organogels with specific properties like reversible transformation between gel and solution states induced by temperature changes. This research contributes to the understanding of how amphiphilic properties and side-chain conformations control gelating properties of PDI molecules (Wu et al., 2011).

Antimicrobial and Antioxidant Activities

Research into endophytic Streptomyces YIM67086 led to the isolation of a new benzamide and its evaluation for antimicrobial and antioxidant activities. This study opens avenues for the use of benzamide derivatives in combating microbial infections and oxidative stress, highlighting the potential of natural sources in discovering new compounds with significant biological activities (Yang et al., 2015).

Electrochromic and Electrofluorescent Dual-Switching Applications

Polyamides containing bis(diphenylamino)-fluorene units, synthesized via condensation polymerization and incorporating similar structures, showed significant electrochromic and electrofluorescent properties. This research emphasizes the polyamides' application in developing advanced materials with dual-switching capabilities for electronic and optoelectronic devices. The materials demonstrated excellent solubility, outstanding thermal stability, and reversible multicolor electrochromic characteristics, making them suitable for a wide range of technological applications (Sun et al., 2016).

Propiedades

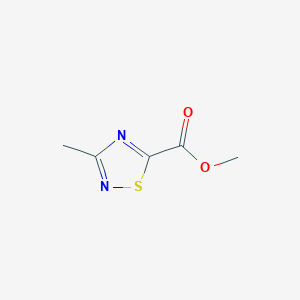

IUPAC Name |

N-(4-aminophenyl)-4-(2-methoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-20-10-11-21-15-8-2-12(3-9-15)16(19)18-14-6-4-13(17)5-7-14/h2-9H,10-11,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDSTPBCXMBKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1451541.png)

![3-{[(3-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451542.png)

![1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1451543.png)

![1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1451544.png)

![7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B1451547.png)

![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride](/img/structure/B1451552.png)